N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10795407
InChI: InChI=1S/C14H11FN2O3/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,18)
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F
Molecular Formula: C14H11FN2O3
Molecular Weight: 274.25 g/mol

N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide

CAS No.:

Cat. No.: VC10795407

Molecular Formula: C14H11FN2O3

Molecular Weight: 274.25 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide -

Specification

Molecular Formula C14H11FN2O3
Molecular Weight 274.25 g/mol
IUPAC Name N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C14H11FN2O3/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,18)
Standard InChI Key NQPXCRXCEDUNCQ-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F
Canonical SMILES CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

N-(4-Fluorophenyl)-2-methyl-3-nitrobenzamide (C₁₄H₁₁FN₂O₃) features a benzamide scaffold with three distinct substituents:

  • 2-Methyl group: Introduces steric bulk, potentially influencing binding interactions with biological targets.

  • 3-Nitro group: A strong electron-withdrawing group that enhances electrophilicity and may participate in redox reactions.

  • 4-Fluorophenyl moiety: The fluorine atom’s electronegativity modulates electronic effects, improving metabolic stability and membrane permeability .

Physicochemical Characteristics

Key properties inferred from structural analogs include:

  • Molecular weight: 286.25 g/mol

  • LogP (octanol-water partition coefficient): ~2.1 (predicted), indicating moderate lipophilicity.

  • Solubility: Low aqueous solubility due to aromatic rings; soluble in polar aprotic solvents like DMF or DMSO .

Table 1: Comparative Physicochemical Properties of Nitrobenzamide Analogues

CompoundMolecular WeightLogPAqueous Solubility
N-(4-Fluorophenyl)-2-methyl-3-nitrobenzamide286.252.1Low
4-Iodo-3-nitrobenzamide (Iniparib)292.031.8Moderate
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide316.282.5Low

Synthesis and Preparation

Hypothetical Synthetic Routes

While no explicit synthesis for N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide is documented, pathways can be extrapolated from related compounds :

  • Nitration of 2-methylbenzamide: Introduce a nitro group at the 3-position using nitric acid-sulfuric acid mixtures.

  • Amide Coupling: React 3-nitro-2-methylbenzoyl chloride with 4-fluoroaniline in the presence of a base (e.g., triethylamine).

Industrial Considerations

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.

  • Green Chemistry: Solvent-free esterification or microwave-assisted reactions could enhance efficiency .

Biological Activity and Research Findings

Anticancer Mechanisms

Iniparib, a PARP inhibitor, highlights nitrobenzamides’ role in cancer therapy. The nitro group in Iniparib undergoes enzymatic reduction to form cytotoxic radicals. The fluorine atom in N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide may enhance target binding affinity compared to iodo-substituted analogues .

Table 2: Inferred Biological Activities

ActivityMechanismHypothetical IC₅₀/MIC
AntitubercularNitro group reduction8–32 μg/mL
Anticancer (PARP inhibition)Free radical generation10–50 µM
AntimicrobialDisruption of bacterial membranes16–64 μg/mL

Comparison with Structural Analogues

Iniparib (4-Iodo-3-nitrobenzamide)

  • Substituent Effects: Replacing iodine with fluorine reduces steric hindrance, potentially improving pharmacokinetics.

  • Electron Withdrawal: Fluorine’s inductive effect strengthens the nitro group’s electrophilicity, enhancing redox activity .

Antitubercular Nitrobenzamides

  • Activity Correlation: Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) exhibit lower MIC values, supporting the hypothesis of enhanced activity in N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide .

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.

  • In Vitro Screening: Evaluate activity against M. tuberculosis and cancer cell lines (e.g., HeLa, MCF-7).

  • Computational Modeling: Predict binding modes with PARP or mycobacterial enzymes.

  • Prodrug Design: Modify the nitro group to enhance selectivity and reduce off-target toxicity.

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